molecular formula C12H18Cl2F2N2 B2479597 1-(3,5-Difluorobenzyl)piperidin-4-aminedihydrochloride CAS No. 1286272-74-9

1-(3,5-Difluorobenzyl)piperidin-4-aminedihydrochloride

Cat. No. B2479597
CAS RN: 1286272-74-9
M. Wt: 299.19
InChI Key: XIJJCVHTLLLOKK-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzyl)piperidin-4-aminedihydrochloride is a chemical compound with the molecular formula C12H18Cl2F2N2 . It is primarily used for research and development .


Molecular Structure Analysis

The molecular weight of this compound is 299.19 . The exact structure would require more detailed information such as NMR or X-ray crystallography data, which I currently do not have access to.


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can include its melting point, boiling point, density, and solubility. Unfortunately, specific physical and chemical properties for this compound are not available in the sources I have access to .

Scientific Research Applications

  • Synthesis and Structural Characterization :

    • Synthesis of analogs of cytotoxic compound 3,5-bis(2-fluorobenzylidene)-4-piperidone has been explored, providing insights into molecular structures and potential applications in drug development (Lagisetty, Powell, & Awasthi, 2009).
  • Conformational Analysis and Crystal Structure :

    • Investigations into the conformational analysis and crystal structure of related piperidine compounds have been carried out, contributing to a deeper understanding of their properties and potential applications in medicinal chemistry (Ribet et al., 2005).
  • Potential in HIV Treatment :

    • Piperidine-4-carboxamide derivatives have been studied for their role as CCR5 antagonists with potent anti-HIV-1 activity, showcasing the therapeutic potential of similar compounds in infectious diseases (Imamura et al., 2006).
  • Chemical Reactions and Kinetics :

    • Research has been done on the kinetics of reactions involving piperidine, providing valuable information for chemical synthesis and pharmaceutical applications (Nudelman et al., 1986).
  • Crystal Structure and Bioactivity :

    • Studies on the crystal structure and bioactivity of similar compounds have been conducted, which could be relevant for understanding the properties of 1-(3,5-Difluorobenzyl)piperidin-4-aminedihydrochloride in biological systems (Si-jia, 2011).
  • Pharmacological Properties :

    • Investigation into the pharmacological properties of piperidine derivatives, including their binding affinity and selectivity for central nervous system receptors, is pertinent to understanding the medical applications of similar compounds (Tacke et al., 2003).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse cautiously with water. In case of swallowing, rinse mouth and seek medical attention if feeling unwell . It’s important to handle this compound with appropriate protective equipment and prevent spills from entering sewers, watercourses, or low areas .

properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2.2ClH/c13-10-5-9(6-11(14)7-10)8-16-3-1-12(15)2-4-16;;/h5-7,12H,1-4,8,15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJJCVHTLLLOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=CC(=C2)F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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